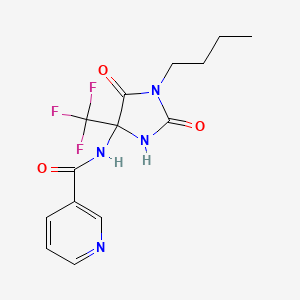![molecular formula C18H15F4N3O5 B11565279 2-[(2E)-2-(2-hydroxy-3-methoxybenzylidene)hydrazino]-2-oxo-N-[2-(1,1,2,2-tetrafluoroethoxy)phenyl]acetamide](/img/structure/B11565279.png)
2-[(2E)-2-(2-hydroxy-3-methoxybenzylidene)hydrazino]-2-oxo-N-[2-(1,1,2,2-tetrafluoroethoxy)phenyl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-{N’-[(E)-(2-HYDROXY-3-METHOXYPHENYL)METHYLIDENE]HYDRAZINECARBONYL}-N-[2-(1,1,2,2-TETRAFLUOROETHOXY)PHENYL]FORMAMIDE is a complex organic compound that belongs to the class of hydrazones Hydrazones are characterized by the presence of the functional group -NHN=CH-
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-{N’-[(E)-(2-HYDROXY-3-METHOXYPHENYL)METHYLIDENE]HYDRAZINECARBONYL}-N-[2-(1,1,2,2-TETRAFLUOROETHOXY)PHENYL]FORMAMIDE typically involves the condensation reaction between an aldehyde and a hydrazide. One common method involves the reaction of 2-hydroxy-3-methoxybenzaldehyde with 2-(1,1,2,2-tetrafluoroethoxy)phenylhydrazine in the presence of a suitable solvent such as methanol. The reaction is usually carried out at room temperature and results in the formation of the desired hydrazone product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
1-{N’-[(E)-(2-HYDROXY-3-METHOXYPHENYL)METHYLIDENE]HYDRAZINECARBONYL}-N-[2-(1,1,2,2-TETRAFLUOROETHOXY)PHENYL]FORMAMIDE undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the hydrazone group to hydrazine.
Substitution: The aromatic rings in the compound can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding quinones, while reduction can produce hydrazine derivatives.
Scientific Research Applications
1-{N’-[(E)-(2-HYDROXY-3-METHOXYPHENYL)METHYLIDENE]HYDRAZINECARBONYL}-N-[2-(1,1,2,2-TETRAFLUOROETHOXY)PHENYL]FORMAMIDE has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its anticancer and antimicrobial properties.
Industry: Utilized in the synthesis of advanced materials and polymers.
Mechanism of Action
The mechanism of action of 1-{N’-[(E)-(2-HYDROXY-3-METHOXYPHENYL)METHYLIDENE]HYDRAZINECARBONYL}-N-[2-(1,1,2,2-TETRAFLUOROETHOXY)PHENYL]FORMAMIDE involves its interaction with molecular targets such as enzymes and receptors. The compound can form stable complexes with metal ions, which can inhibit enzyme activity. Additionally, its hydrazone group can interact with biological macromolecules, leading to various biochemical effects.
Comparison with Similar Compounds
Similar Compounds
- **1-{N’-[(E)-(2-HYDROXY-5-NITROPHENYL)METHYLIDENE]HYDRAZINECARBONYL}-N-[2-(1,1,2,2-TETRAFLUOROETHOXY)PHENYL]FORMAMIDE
- **N’-[(E)-(2,5-DIMETHOXYPHENYL)METHYLIDENE]BIPHENYL-4-CARBOHYDRAZIDE
Uniqueness
1-{N’-[(E)-(2-HYDROXY-3-METHOXYPHENYL)METHYLIDENE]HYDRAZINECARBONYL}-N-[2-(1,1,2,2-TETRAFLUOROETHOXY)PHENYL]FORMAMIDE is unique due to its specific substitution pattern and the presence of both hydrazone and tetrafluoroethoxy groups
Properties
Molecular Formula |
C18H15F4N3O5 |
|---|---|
Molecular Weight |
429.3 g/mol |
IUPAC Name |
N'-[(E)-(2-hydroxy-3-methoxyphenyl)methylideneamino]-N-[2-(1,1,2,2-tetrafluoroethoxy)phenyl]oxamide |
InChI |
InChI=1S/C18H15F4N3O5/c1-29-13-8-4-5-10(14(13)26)9-23-25-16(28)15(27)24-11-6-2-3-7-12(11)30-18(21,22)17(19)20/h2-9,17,26H,1H3,(H,24,27)(H,25,28)/b23-9+ |
InChI Key |
SPYQUUZBXVDPJN-NUGSKGIGSA-N |
Isomeric SMILES |
COC1=CC=CC(=C1O)/C=N/NC(=O)C(=O)NC2=CC=CC=C2OC(C(F)F)(F)F |
Canonical SMILES |
COC1=CC=CC(=C1O)C=NNC(=O)C(=O)NC2=CC=CC=C2OC(C(F)F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[(2Z)-2-(3,5-diiodo-2-methoxybenzylidene)hydrazinyl]-N-(4-nitrophenyl)-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-amine](/img/structure/B11565198.png)
![4,4'-methanediylbis(2-{(E)-[(4-nitrophenyl)imino]methyl}phenol)](/img/structure/B11565202.png)
![(5Z)-3-{[(4-bromophenyl)amino]methyl}-5-[(5-methylfuran-2-yl)methylidene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11565205.png)
![N-[(1E)-3-oxo-1-phenyl-3-({4-[4-(2-{4-[4-({(2Z)-3-phenyl-2-[(phenylcarbonyl)amino]prop-2-enoyl}amino)phenoxy]phenyl}propan-2-yl)phenoxy]phenyl}amino)prop-1-en-2-yl]benzamide](/img/structure/B11565213.png)
![N-[3-(5,6-dimethyl-1,3-benzoxazol-2-yl)phenyl]-2-[4-(propan-2-yl)phenoxy]acetamide](/img/structure/B11565214.png)
![[2-methoxy-4-[(E)-[[2-[(3,4,5-trimethoxybenzoyl)amino]acetyl]hydrazinylidene]methyl]phenyl] 3-bromobenzoate](/img/structure/B11565216.png)
![3-[2-(2-fluorobenzyl)imidazo[2,1-b][1,3]thiazol-6-yl]-2H-chromen-2-one](/img/structure/B11565220.png)
![N-[2-(4-ethylphenyl)-6-methyl-2H-benzotriazol-5-yl]-4-propoxybenzamide](/img/structure/B11565222.png)
![Methyl 2-{[(5,7-diphenylpyrazolo[1,5-a]pyrimidin-2-yl)carbonyl]amino}benzoate](/img/structure/B11565223.png)
![1-(2-chlorophenyl)-6-cyclopentyl-2-sulfanyl-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4(1H)-one](/img/structure/B11565228.png)
![3-Fluoro-N-({N'-[(E)-(naphthalen-2-YL)methylidene]hydrazinecarbonyl}methyl)benzamide](/img/structure/B11565233.png)
![3-chloro-N-[1-(3,4-dimethylphenyl)-2,5-dioxo-4-(trifluoromethyl)imidazolidin-4-yl]benzamide](/img/structure/B11565238.png)
![N'-[(E)-(4-butoxyphenyl)methylidene]-2-(4-iodophenoxy)acetohydrazide](/img/structure/B11565243.png)

